molecular formula C9H17N3O3 B1395841 N-(2-methoxyethyl)-2-(3-oxopiperazin-2-yl)acetamide CAS No. 1255851-02-5

N-(2-methoxyethyl)-2-(3-oxopiperazin-2-yl)acetamide

Cat. No.: B1395841
CAS No.: 1255851-02-5
M. Wt: 215.25 g/mol
InChI Key: KZAFXCPQPXOEHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-methoxyethyl)-2-(3-oxopiperazin-2-yl)acetamide” is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-methoxyethyl)-2-(3-oxopiperazin-2-yl)acetamide” typically involves the following steps:

    Formation of the Piperazine Ring: This can be achieved through the cyclization of appropriate diamines with dihaloalkanes.

    Introduction of the Acetamide Group: This step involves the reaction of the piperazine derivative with acetic anhydride or acetyl chloride under basic conditions.

    Methoxyethyl Substitution: The final step involves the substitution of a methoxyethyl group onto the nitrogen atom of the piperazine ring, which can be done using methoxyethyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions could target the carbonyl group in the piperazine ring, potentially converting it to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the acetamide group or the methoxyethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

“N-(2-methoxyethyl)-2-(3-oxopiperazin-2-yl)acetamide” may have several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in receptor binding studies.

    Medicine: Could be investigated for its pharmacological properties, such as anti-inflammatory or antimicrobial activities.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N-(2-methoxyethyl)-2-(3-oxopiperazin-2-yl)acetamide” would depend on its specific biological target. Generally, it could interact with enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyethyl)-2-(3-oxopiperazin-2-yl)acetamide: can be compared with other piperazine derivatives such as:

Uniqueness

The uniqueness of “this compound” lies in its specific functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N-(2-methoxyethyl)-2-(3-oxopiperazin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O3/c1-15-5-4-11-8(13)6-7-9(14)12-3-2-10-7/h7,10H,2-6H2,1H3,(H,11,13)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZAFXCPQPXOEHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CC1C(=O)NCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-methoxyethyl)-2-(3-oxopiperazin-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(2-methoxyethyl)-2-(3-oxopiperazin-2-yl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(2-methoxyethyl)-2-(3-oxopiperazin-2-yl)acetamide
Reactant of Route 4
Reactant of Route 4
N-(2-methoxyethyl)-2-(3-oxopiperazin-2-yl)acetamide
Reactant of Route 5
N-(2-methoxyethyl)-2-(3-oxopiperazin-2-yl)acetamide
Reactant of Route 6
N-(2-methoxyethyl)-2-(3-oxopiperazin-2-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.